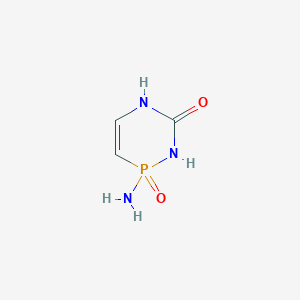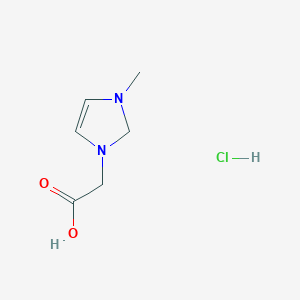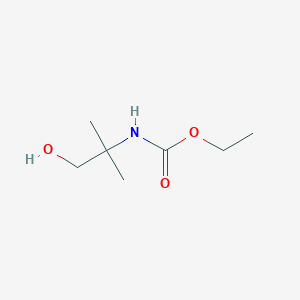
2,6-Dichlorobenzenesulfonyl isocyanate
Descripción general
Descripción
2,6-Dichlorobenzenesulfonyl isocyanate is a versatile chemical compound widely used in scientific research and industrial applications. It is known for its reactivity and ability to act as an intermediate in the synthesis of various compounds. This compound is particularly valuable in the fields of pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzenesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with potassium cyanate in the presence of a suitable solvent . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C.
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, while efficient, poses safety hazards due to the toxicity of phosgene and the corrosiveness of hydrogen chloride . Non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation processes, are also explored to mitigate these risks .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichlorobenzenesulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonylureas.
Addition Reactions: It can add to compounds containing active hydrogen atoms, such as alcohols and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents.
Conditions: Reactions typically occur at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products:
Sulfonylureas: Formed from reactions with amines.
Sulfonyl esters and thioesters: Formed from reactions with alcohols and thiols, respectively.
Aplicaciones Científicas De Investigación
2,6-Dichlorobenzenesulfonyl isocyanate is utilized in various scientific research applications:
Chemistry: It serves as a reactive intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the development of pharmaceutical compounds, particularly in the synthesis of sulfonylurea drugs.
Industry: It is employed in the production of agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzenesulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in various synthetic processes to create new compounds with desired properties .
Comparación Con Compuestos Similares
2-Chlorobenzenesulfonyl isocyanate: Similar in structure but with only one chlorine atom.
2,4-Dichlorobenzenesulfonyl chloride: Another related compound used in similar applications.
Uniqueness: 2,6-Dichlorobenzenesulfonyl isocyanate is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and allows for the formation of more diverse products compared to its mono-chlorinated counterparts .
Propiedades
IUPAC Name |
2,6-dichloro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-2-1-3-6(9)7(5)14(12,13)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPCYVNTFRAYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512124 | |
| Record name | 2,6-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71103-41-8 | |
| Record name | 2,6-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bis[(2-hydroxyethyl)methylamino]benzophenone](/img/structure/B1659973.png)
![Ethyl 4-[2-(2-bromo-4-chlorophenoxy)acetamido]benzoate](/img/structure/B1659974.png)





![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B1659984.png)






